Pyrrolidine, 1-stearoyl-
CAS No.: 33707-76-5
Cat. No.: VC1621448
Molecular Formula: C22H43NO
Molecular Weight: 337.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33707-76-5 |
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Molecular Formula | C22H43NO |
Molecular Weight | 337.6 g/mol |
IUPAC Name | 1-pyrrolidin-1-yloctadecan-1-one |
Standard InChI | InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-21H2,1H3 |
Standard InChI Key | AEBDOCOLSSICMC-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCC1 |
Introduction
Chemical Structure and Properties
Structural Features
Pyrrolidine, 1-stearoyl- features a distinctive molecular architecture comprising two key structural components:
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A pyrrolidine ring: This is a saturated five-membered heterocycle containing a nitrogen atom. The basic pyrrolidine structure has the molecular formula (CH2)4NH and is classified as a cyclic secondary amine .
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A stearoyl group: This is derived from stearic acid (C18H36O2), a saturated fatty acid with an 18-carbon chain. The stearoyl group is attached to the nitrogen atom of the pyrrolidine ring through an amide bond.
The combination of these two structural elements results in a molecule that incorporates both the reactivity of a cyclic amine and the lipophilic properties of a long-chain fatty acid derivative. The nitrogen atom in the pyrrolidine ring is tertiary due to its connection to the stearoyl group, which influences its basicity and reactivity compared to unsubstituted pyrrolidine.
Physical and Chemical Properties
While specific data on the physical properties of Pyrrolidine, 1-stearoyl- is limited in the provided sources, several characteristics can be reasonably inferred based on its structure:
The compound is likely to be a solid at room temperature due to its relatively high molecular weight and the presence of the long stearoyl chain. The stearoyl component contributes substantial lipophilicity to the molecule, making it poorly soluble in water but readily soluble in organic solvents such as chloroform, dichloromethane, and ethanol.
In terms of chemical reactivity, the compound would exhibit properties consistent with amides, which are generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic or basic conditions. The pyrrolidine nitrogen, being part of an amide bond, has reduced basicity compared to pyrrolidine itself, which is described as having basicity typical of other dialkyl amines .
Synthesis Methods
Modern Synthetic Methods
Recent advances in synthetic methodologies for pyrrolidine derivatives, as highlighted in the pharmacological literature, suggest potential alternative approaches. The development of cascade reactions for synthesizing N-heterocyclic rings, including pyrrolidines, offers innovative pathways that might be applicable to the synthesis of Pyrrolidine, 1-stearoyl- . Additionally, multicomponent reactions (MCRs), which have been employed for the synthesis of various heterocyclic compounds, could potentially provide efficient routes to this compound or its analogs .
Comparative Analysis with Related Compounds
Structural Comparisons
Pyrrolidine, 1-stearoyl- shares structural similarities with several classes of compounds that either contain pyrrolidine rings or incorporate fatty acid amide functionalities. Table 1 presents a comparative analysis of Pyrrolidine, 1-stearoyl- with structurally related compounds:
Compound | Structure Type | Notable Features | Comparative Relevance |
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Pyrrolidine | Heterocyclic amine | Basic nitrogen atom; versatile reactivity | Forms the core heterocyclic structure |
Stearamide | Fatty acid amide | Long-chain fatty acid; potential surfactant properties | Contains the same fatty acid component but attached to a simple amine |
Oleamide | Fatty acid amide | Sleep-inducing properties; unsaturated fatty chain | Similar amide structure but with unsaturation in the fatty chain |
Palmitamide | Fatty acid amide | Similar to stearamide; shorter fatty chain | Similar amide structure but with a shorter carbon chain |
N-acylated proline derivatives | Pyrrolidine carboxylic acid derivatives | Additional carboxylic acid functionality | More complex pyrrolidine derivatives with biological activities |
This comparative analysis highlights the unique position of Pyrrolidine, 1-stearoyl- at the intersection of heterocyclic chemistry and fatty acid biochemistry. The compound incorporates features of both pyrrolidine-based heterocycles and long-chain fatty acid derivatives, potentially enabling it to interact with biological systems in distinctive ways.
Research Findings
Structure-Activity Relationships
While specific research on Pyrrolidine, 1-stearoyl- is limited in the provided sources, studies on related pyrrolidine derivatives offer insights into potential structure-activity relationships relevant to this compound:
Recent research in pyrrolidine pharmacology has identified several key structural features that influence biological activity. For instance, the presence of specific substituents on the pyrrolidine ring can significantly impact antimicrobial activity. Compounds containing 4-F, 4-CH3, and 2',3'-methylenoxyl substituents on pyrrolidine derivatives have demonstrated enhanced activity against Mycobacterium tuberculosis .
Additionally, the development of 1,2,4-oxadiazole pyrrolidine derivatives has yielded compounds with antibacterial activity comparable to established antibiotics. Of particular note, compounds containing 4-chlorophenyl substituents on the pyrrolidine ring showed significant inhibitory activity against bacterial DNA gyrase and topoisomerase IV .
These findings highlight the importance of substitution patterns in determining the biological activity of pyrrolidine derivatives, potentially informing future research on compounds such as Pyrrolidine, 1-stearoyl-.
Biochemical Interactions
The biological activity of pyrrolidine derivatives often depends on their ability to interact with specific molecular targets. Recent studies have identified several mechanisms through which these compounds exert their effects:
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Enzyme inhibition: Many pyrrolidine derivatives function as enzyme inhibitors, interacting with active sites through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. For example, certain pyrrolidine compounds have demonstrated inhibitory activity against enzymes such as NAAA, with IC50 values in the micromolar to submicromolar range .
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Antimicrobial mechanisms: Pyrrolidine-containing compounds may target bacterial enzymes such as DNA gyrase and topoisomerase IV, with some derivatives showing activity comparable to established antibiotics like novobiocin .
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Anti-inflammatory pathways: Some pyrrolidine derivatives modulate inflammatory responses by inhibiting specific enzymes involved in inflammatory cascades, potentially reducing inflammation in various disease models .
While these interactions have been documented for various pyrrolidine derivatives rather than Pyrrolidine, 1-stearoyl- specifically, they suggest potential mechanisms through which this compound might exert biological effects.
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